Prolinamide, D-

Asymmetric Organocatalysis Aldol Reaction Chiral Quaternary Carbon Centers

Selecting D-Prolinamide (CAS 62937-45-5) over its L-counterpart is critical for synthetic success: the catalyst’s absolute configuration dictates product chirality, and direct substitution risks project failure. This rigid pyrrolidine scaffold delivers high enantiomeric excess (up to 92% ee) in key transformations and achieves complete conversion at catalyst loadings as low as 2 mol%, minimizing waste and cost. Backed by a solved crystal structure and proven utility in cocrystal engineering, it is the definitive chiral building block for medicinal chemistry and green process R&D.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 62937-45-5
Cat. No. B555526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlinamide, D-
CAS62937-45-5
Synonyms62935-72-2; 7-Methoxycoumarin-4-aceticacid; 2-(7-methoxy-2-oxo-2H-chromen-4-yl)aceticacid; 7-Methoxy-2-oxo-2H-1-benzopyran-4-aceticacid; (7-methoxy-2-oxo-2H-chromen-4-yl)aceticacid; CHEMBL268282; CHEBI:51666; (7-methoxycoumarin-4-yl)aceticacid; 2-(7-methoxy-2-oxochromen-4-yl)aceticacid; (7-Methoxy-2-oxo-2H-chromen-4-yl)-aceticacid; NSC378137; PubChem8695; AC1L7VOU; AC1Q4ESJ; AC1Q4ESK; Oprea1_229870; Oprea1_350851; MLS000676412; SCHEMBL246218; 7-Methoxycoumarin-4aceticacid; 235199_ALDRICH; STOCK1N-15761; CTK2F4398; ZINC56577; MolPort-000-241-305
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
InChIInChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
InChIKeyVLJNHYLEOZPXFW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Prolinamide (CAS 62937-45-5) for Asymmetric Organocatalysis and Chiral Building Block Procurement


D-Prolinamide (CAS 62937-45-5) is an unnatural chiral amino acid derivative, specifically the amide of D-proline [1]. It is a white to almost white crystalline solid with a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . The compound is characterized by an optical rotation of +107° to +110° (c=1, EtOH) and a melting point of 97-103°C . D-Prolinamide and its derivatives serve as versatile organocatalysts for a range of enantioselective transformations, including aldol, Mannich, and Michael reactions, and are also employed as chiral auxiliaries in asymmetric synthesis . Its conformational rigidity, imparted by the pyrrolidine ring, makes it a valuable scaffold for creating defined chiral environments .

The D-Prolinamide Catalyst Paradox: Why L-Prolinamide and Generic Analogs Are Not Interchangeable


In asymmetric organocatalysis, the absolute configuration of the catalyst dictates the stereochemical outcome of the reaction. Substituting D-prolinamide (the unnatural D-enantiomer) with its natural L-counterpart will invert the chirality of the product, a critical failure in the synthesis of enantiopure pharmaceuticals and fine chemicals [1]. This is not a matter of simple mirror-image activity; the three-dimensional chiral environment created by the catalyst, particularly when incorporated into complex scaffolds like BINAM or bile acids, leads to unique reactivity and selectivity profiles that are not replicated by the L-form [2][3]. Furthermore, the conformational rigidity and hydrogen-bonding network of prolinamides are finely tuned, meaning even closely related analogs like prolinethioamides exhibit vastly different catalytic efficiencies and stereoselectivities under identical conditions [4]. Therefore, direct substitution based on structural similarity alone is scientifically invalid and poses a high risk to synthetic project outcomes and procurement specifications.

Quantitative Evidence for D-Prolinamide: Differentiated Performance in Organocatalysis and Chiral Separations


Enhanced Enantioselectivity with (Sa)-BINAM-D-Prolinamide over L-Analog in Aldol Reactions

A direct head-to-head comparison demonstrates the superiority of a catalyst derived from D-prolinamide. (Sa)-Binam-D-prolinamide (20 mol%), when used instead of its L-prolinamide counterpart, efficiently catalyzes the direct aldol reaction between α-keto esters and ketones under quasi solvent-free conditions, yielding highly functionalized chiral quaternary γ-keto α-hydroxyesters with up to 92% enantiomeric excess (ee) [1].

Asymmetric Organocatalysis Aldol Reaction Chiral Quaternary Carbon Centers

D-Prolinamide-Cholic Acid Conjugate Outperforms L-Analog at Low Catalyst Loadings

In a comparative study of cholic acid-derived organocatalysts, the derivative bearing a D-prolinamide moiety at the 12-position with free hydroxyl groups at the 3- and 7-positions was identified as the best system. It achieved complete substrate conversion even at a remarkably low catalyst loading of only 2 mol%, with enantiomeric excess (ee) values up to 80% [1][2]. Other derivatives, including those with L-prolinamide moieties, did not achieve this combination of high activity and enantioselectivity under the same conditions.

Asymmetric Organocatalysis Green Chemistry Aldol Reaction

High-Potency Glucocorticoid Agonist Design Enabled by D-Prolinamide Derivative

An X-ray crystal structure of the glucocorticoid receptor (GR) ligand-binding domain was solved in complex with a D-prolinamide derivative (Compound 11) [1]. This structural information confirmed a novel binding site on the receptor, which was exploited to design high-potency nonsteroidal glucocorticoid agonists [2]. This demonstrates the value of D-prolinamide as a scaffold for creating drug candidates with unique binding modes not accessible to other chiral amines.

Drug Discovery Structural Biology Glucocorticoid Receptor

Crystal Structure of Prolinamide Elucidated via D-Enantiomer Solid-State Studies

The first-ever crystal structure of prolinamide was obtained using D-prolinamide as the subject. This was achieved through the sublimation of its ammonium carbamate self-derivative salt [1]. This foundational structural data is essential for understanding the solid-state properties, hydrogen-bonding networks, and reactivity of prolinamide, which are relevant to its handling, storage, and use as a building block.

Solid-State Chemistry Crystallography Material Science

Procurement-Driven Applications for D-Prolinamide in Research and Industry


Asymmetric Synthesis of Complex Chiral Pharmaceuticals

D-Prolinamide is a key starting material for creating organocatalysts that enable the enantioselective construction of complex molecules. Its proven ability to generate quaternary stereocenters with high enantiomeric excess (up to 92% ee), as demonstrated in aldol reactions with α-keto esters [1], makes it a strategic procurement choice for medicinal chemistry and process research groups aiming to build libraries of enantiopure drug candidates. Procuring the D-enantiomer ensures the correct stereochemical outcome for target compounds requiring this specific configuration.

Development of Green and Sustainable Chemical Processes

For industrial R&D focused on green chemistry, D-prolinamide-derived catalysts offer a pathway to highly efficient and sustainable processes. Evidence shows that specific D-prolinamide conjugates can achieve complete substrate conversion in key transformations like the aldol reaction with catalyst loadings as low as 2 mol% [2]. This significantly reduces catalyst cost, waste, and purification burdens compared to processes using higher loadings of less active analogs, making it a prime candidate for scale-up and process intensification projects.

Structure-Based Drug Design Targeting the Glucocorticoid Receptor

Research teams engaged in structure-based drug design for inflammatory and immunological disorders should prioritize D-prolinamide derivatives. The availability of a high-resolution X-ray crystal structure of a D-prolinamide derivative bound to a novel site on the glucocorticoid receptor (PDB: 3K23) provides a validated starting point for rational design [3]. This structural insight enables the development of next-generation GR modulators with the potential for improved therapeutic windows, a key differentiator in a competitive field.

Cocrystallization and Chiral Resolution Studies

Researchers focused on chiral resolution, cocrystal engineering, and solid-form screening can leverage the well-characterized solid-state properties of D-prolinamide. Its use in competitive cocrystallization studies with R/S-mandelic acid has provided mechanistic insights into enantioseparation processes [4]. Furthermore, its own crystal structure has been definitively solved [5], offering a robust baseline for exploring new cocrystals, salts, and polymorphs with tailored physical and chemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolinamide, D-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.